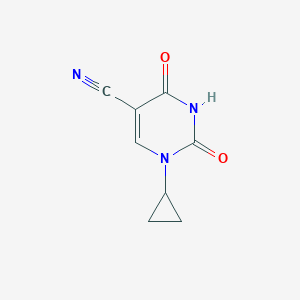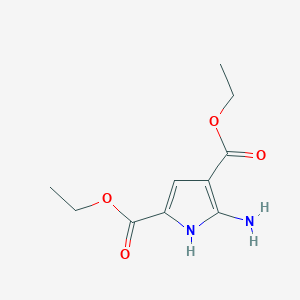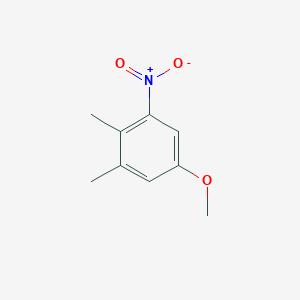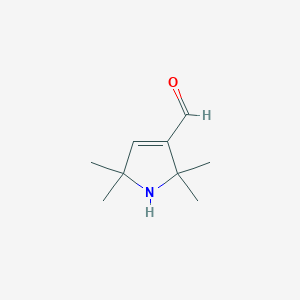
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, also known as FMTP, is a pyrrole derivative that has gained attention in recent years due to its potential applications in scientific research. FMTP is a highly reactive compound that can be synthesized using various methods, and its unique chemical properties make it an attractive option for use in various fields of study.
Wirkmechanismus
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can help to reduce oxidative stress in cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inhibiting the activity of certain enzymes, and inducing apoptosis in cancer cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in lab experiments is its high reactivity, which makes it a useful tool for studying chemical reactions and mechanisms. However, its high reactivity also makes it difficult to handle and store, and it can be dangerous if not handled properly. Additionally, 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is relatively expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, including further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new materials for use in organic electronics. Additionally, the development of new synthesis methods for 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole may help to make it more accessible for use in scientific research.
Synthesemethoden
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate to form an intermediate, which is then reacted with an aldehyde to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Wissenschaftliche Forschungsanwendungen
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been used in various scientific research applications, including in the development of fluorescent sensors for the detection of metal ions and in the synthesis of new materials for use in organic electronics. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been studied for its potential use in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
170810-86-3 |
|---|---|
Produktname |
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
InChI-Schlüssel |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Synonyme |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



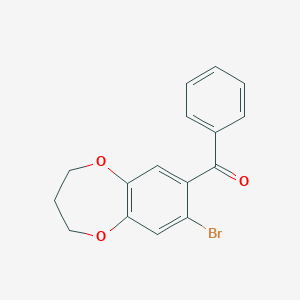
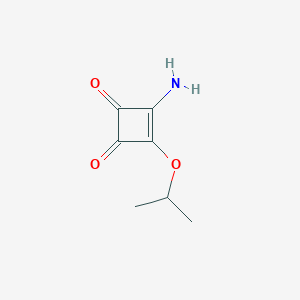
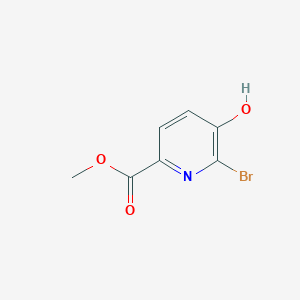
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
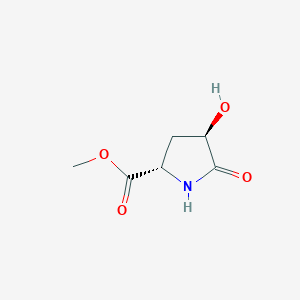
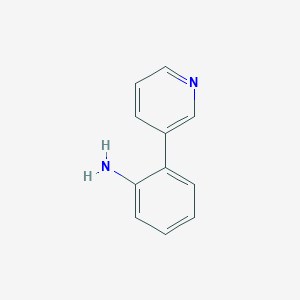
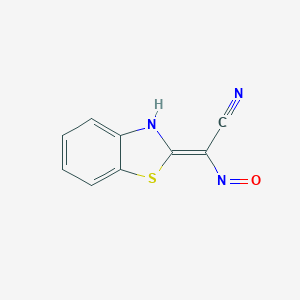
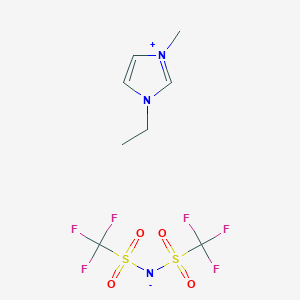
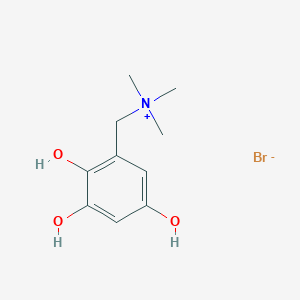
![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
